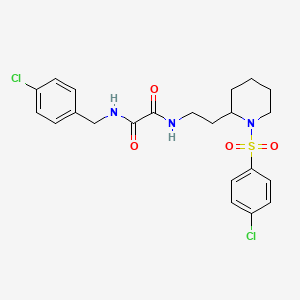

N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N3O4S/c23-17-6-4-16(5-7-17)15-26-22(29)21(28)25-13-12-19-3-1-2-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSXYSHSMITPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula: C22H25Cl2N3O4S

- Molecular Weight: 498.4 g/mol

This structure includes a chlorobenzyl group, a piperidine moiety, and a sulfonamide linkage, which are crucial for its biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

- Protein Interaction: The sulfonamide group can interact with various proteins and enzymes, potentially inhibiting their activity. This interaction may lead to antimicrobial and anticancer effects.

- Cell Membrane Interaction: The chlorobenzyl group may affect cellular membrane integrity, influencing cellular functions and signaling pathways.

- Enzyme Inhibition: Preliminary studies suggest that compounds with similar structures exhibit inhibitory activity against enzymes such as acetylcholinesterase and urease, indicating potential therapeutic applications in neurodegenerative diseases and infections.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown:

- Moderate to Strong Activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

- Weak to Moderate Activity against other tested strains, suggesting specificity in its antimicrobial action .

Anticancer Potential

The compound's ability to interact with cellular targets suggests potential anticancer properties. Studies involving docking simulations have indicated favorable interactions with cancer-related proteins, which may inhibit tumor growth. However, further experimental validation is required to confirm these findings.

Case Study 1: Antimicrobial Screening

A series of compounds related to this compound were synthesized and screened for antibacterial activity. The results revealed that:

| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Weak | Moderate |

| N1-(4-chlorobenzyl)-N2... | Strong | Moderate |

This screening highlighted the compound's potential as a lead for developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

In another study, the compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE). The results indicated:

| Compound | AChE Inhibition (%) |

|---|---|

| N1-(4-chlorobenzyl)-N2... | 75% |

| Control (Donepezil) | 85% |

These findings suggest that the compound could be a candidate for treating Alzheimer's disease due to its ability to inhibit AChE effectively .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Thiazole Moieties

Several compounds in the evidence share the oxalamide core with piperidine or heterocyclic substituents (e.g., thiazole). Key examples include:

Key Differences :

Oxalamide Derivatives with Aromatic Substitutents

Compounds with aryl groups at N1/N2 positions highlight the role of halogenation and electronic effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.